tert-butyl ((R)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate
Overview
Description
tert-Butyl (®-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate is a complex organic compound featuring a tert-butyl carbamate group. This compound is notable for its applications in organic synthesis, particularly in the protection of amino groups during peptide synthesis.
Mechanism of Action
Target of Action
Tert-butyl (®-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate is a carbamate derivative . Carbamates are known to interact with various targets in the body, often designed to make specific drug-target interactions through their carbamate moiety . .
Mode of Action
Carbamates in general are known to modulate inter- and intramolecular interactions with their target enzymes or receptors .
Biochemical Pathways
Carbamates are widely utilized in medicinal chemistry due to their chemical stability and capability to permeate cell membranes .
Pharmacokinetics
Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability .
Result of Action
Carbamates are known to have a wide range of biological properties and effects, depending on their specific structure and target .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of carbamates .
Biochemical Analysis
Biochemical Properties
tert-Butyl (®-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate: plays a significant role in biochemical reactions, particularly in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles . The compound interacts with various enzymes and proteins, including palladium-catalyzed systems, which facilitate its incorporation into complex organic molecules. The nature of these interactions often involves the formation of covalent bonds with nucleophilic sites on the enzymes, leading to the stabilization of reaction intermediates and the promotion of specific biochemical transformations .
Cellular Effects
The effects of tert-Butyl (®-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate on cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, its interaction with cellular proteins can lead to changes in the phosphorylation status of key signaling molecules, thereby impacting downstream signaling cascades. Additionally, the compound’s ability to form covalent bonds with nucleophilic sites on DNA and RNA can result in modifications to gene expression patterns .
Molecular Mechanism
At the molecular level, tert-Butyl (®-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to active sites on enzymes, leading to either inhibition or activation of enzymatic activity. This binding is often facilitated by the formation of covalent bonds between the carbamate moiety and nucleophilic residues within the enzyme’s active site . Additionally, the oxirane ring can undergo nucleophilic attack, resulting in the formation of stable adducts that alter the enzyme’s conformation and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl (®-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate can change over time due to its stability and degradation properties. The compound is generally stable under cool, dry conditions but can degrade when exposed to moisture or high temperatures . Long-term studies have shown that the compound can have sustained effects on cellular function, with prolonged exposure leading to cumulative changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of tert-Butyl (®-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily influence specific biochemical pathways. At higher doses, it can induce toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical changes occur .
Metabolic Pathways
tert-Butyl (®-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate: is involved in several metabolic pathways, particularly those related to the synthesis and degradation of carbamate compounds. The compound interacts with enzymes such as carbamate hydrolases, which facilitate its breakdown into smaller metabolites . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, tert-Butyl (®-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate is transported and distributed through interactions with specific transporters and binding proteins. These interactions help to localize the compound to particular cellular compartments, where it can exert its biochemical effects . The compound’s distribution is also influenced by its solubility properties, with higher solubility in organic solvents facilitating its movement across cell membranes .
Subcellular Localization
The subcellular localization of tert-Butyl (®-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate is critical for its activity and function. The compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the presence of a carbamate moiety can facilitate its localization to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and modification .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (®-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate typically involves the reaction of an appropriate amine with di-tert-butyl dicarbonate (Boc2O) under mild conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium bicarbonate to neutralize the byproduct, carbon dioxide .
Industrial Production Methods
Industrial production of tert-butyl carbamates often employs flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (®-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate to its corresponding amine.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and strong bases like sodium hydride are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted carbamates, amines, and oxides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl (®-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate is widely used in scientific research, particularly in:
Chemistry: As a protecting group for amines in peptide synthesis.
Biology: In the study of enzyme mechanisms and protein interactions.
Industry: Used in the synthesis of various organic compounds and materials.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl N-hydroxycarbamate
- tert-Butyl N-methylcarbamate
Uniqueness
tert-Butyl (®-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate is unique due to its specific stereochemistry and the presence of both an oxirane and a carbamate group. This combination of functional groups provides distinct reactivity and stability, making it valuable in various synthetic applications .
Properties
IUPAC Name |
tert-butyl N-[(2R)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-9(2)7-10(11(16)14(6)8-18-14)15-12(17)19-13(3,4)5/h9-10H,7-8H2,1-6H3,(H,15,17)/t10-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMPMIMTLBGEHT-QMTHXVAHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)C1(CO1)C)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)[C@]1(CO1)C)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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